![molecular formula C9H11NO2 B062148 Phenyl 2-aminopropanoate CAS No. 167088-01-9](/img/structure/B62148.png)
Phenyl 2-aminopropanoate
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Overview
Description
Phenyl 2-aminopropanoate, also known as phenylalanine methyl ester, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine and biochemistry. This compound is a derivative of phenylalanine, an essential amino acid that is involved in the synthesis of proteins in the human body. Phenyl 2-aminopropanoate has been studied for its ability to interact with biological systems and produce various effects. In
Scientific Research Applications
Phenyl 2-aminopropanoate has been used in various scientific research applications. One of the most notable applications is in the field of drug discovery. This compound has been studied for its potential to act as a lead compound for the development of new drugs. It has been shown to have activity against certain types of cancer cells, and it has also been studied for its potential to treat neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of Phenyl 2-aminopropanoate is not fully understood. However, it is believed to interact with biological systems through various pathways. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. It has also been shown to act as an antioxidant, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
Phenyl 2-aminopropanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and it has also been shown to have neuroprotective effects. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Phenyl 2-aminopropanoate in lab experiments is its ability to interact with biological systems in a specific and controlled manner. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs. However, one of the limitations of using Phenyl 2-aminopropanoate is its potential toxicity. It is important to use this compound in appropriate concentrations and to take appropriate safety precautions when handling it.
Future Directions
There are many potential future directions for research on Phenyl 2-aminopropanoate. One area of research is the development of new drugs based on this compound. Another area of research is the study of its potential for treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of Phenyl 2-aminopropanoate and its potential applications in various fields of medicine and biochemistry.
Conclusion:
Phenyl 2-aminopropanoate is a chemical compound that has the potential to be a valuable tool for scientific research and drug discovery. Its ability to interact with biological systems in a specific and controlled manner makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs. While there are limitations to its use, further research is needed to fully understand its potential applications in various fields of medicine and biochemistry.
Synthesis Methods
Phenyl 2-aminopropanoate can be synthesized by the reaction of Phenyl 2-aminopropanoatee and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yields of Phenyl 2-aminopropanoate.
properties
CAS RN |
167088-01-9 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
phenyl 2-aminopropanoate |
InChI |
InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3 |
InChI Key |
HCRMTRJXSDDOIK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)N |
synonyms |
Alanine, phenyl ester (9CI) |
Origin of Product |
United States |
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